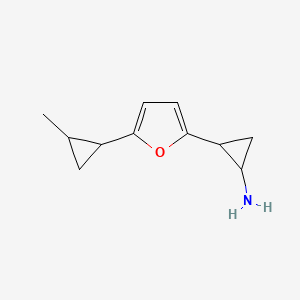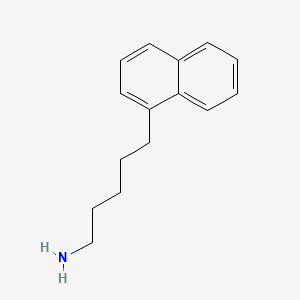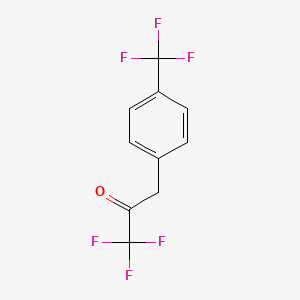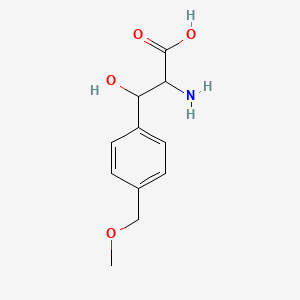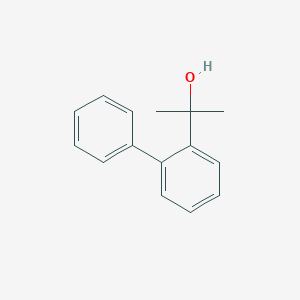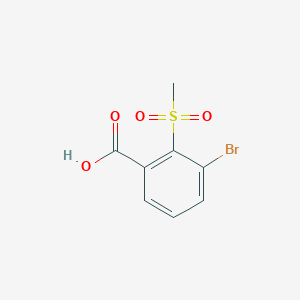
(2-(Difluoromethyl)thiazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Difluoromethyl)thiazol-4-yl)methanamine is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and a methanamine group Thiazole rings are known for their aromaticity and presence in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,3-dichloroacetone with thiourea to form the thiazole ring, followed by difluoromethylation and subsequent amination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the difluoromethyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
(2-(Difluoromethyl)thiazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-(Difluoromethyl)thiazol-4-yl)methanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The difluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
- (2-(Trifluoromethyl)thiazol-4-yl)methanamine
- (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
Comparison: (2-(Difluoromethyl)thiazol-4-yl)methanamine is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with trifluoromethyl groups, it may exhibit different pharmacokinetic properties and potency .
Propriétés
Formule moléculaire |
C5H6F2N2S |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
[2-(difluoromethyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C5H6F2N2S/c6-4(7)5-9-3(1-8)2-10-5/h2,4H,1,8H2 |
Clé InChI |
RKHHUFQXXRGEQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)C(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
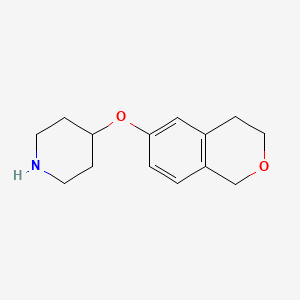
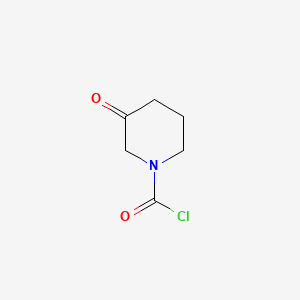
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
